![molecular formula C16H18N6O4 B1669347 2-Phenylaminoadenosine CAS No. 53296-10-9](/img/structure/B1669347.png)
2-Phenylaminoadenosine
Overview
Description
2-Phenylaminoadenosine is a purine nucleoside . It has the molecular formula C16H18N6O4 and a molecular weight of 358.35 g/mol . It is also known by other names such as CV-1808 .
Synthesis Analysis
Three methods for the synthesis of 2-phenylaminoadenosine (CV-1808) have been reported . One method involves the reaction of 5-amino-4-cyano-1-(β-D-ribofuranosyl) imidazole with phenyl isothiocyanate . Another method involves the reaction of 5-amino-4-cyano-1-(β-D-ribofuranosyl) imidazole with phenyl cyanamide in methanolic ammonia . The third method involves the treatment of 5-amino-1-(2, 3, 5-tri-O-propionyl-β-D-ribofuranosyl) imidazole-4-carboxamide with Meerwein’s reagent followed by deacylation .Molecular Structure Analysis
The IUPAC name of 2-Phenylaminoadenosine is (2R,3R,4S,5R)-2-(6-amino-2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol . The InChI and SMILES strings provide more detailed information about its molecular structure .Physical And Chemical Properties Analysis
2-Phenylaminoadenosine is an off-white to pale yellow solid . It has a density of 1.8±0.1 g/cm3, a boiling point of 766.0±70.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C .Scientific Research Applications
Cardiovascular Research
2-Phenylaminoadenosine (CV 1808): is known for its potent coronary vasodilator activity. It enhances the response of the vas deferens to exogenous adenosine, which may contribute to its effectiveness in increasing coronary flow. This makes it a valuable compound for cardiovascular research, particularly in studying coronary artery diseases and potential treatments .
Adenosine Receptor Research
CV 1808 serves as a non-selective A2 adenosine receptor agonist, with varying affinities for the A2A and A3 subtypes. This property is utilized in research to understand the role of adenosine receptors in various physiological processes and to develop receptor-targeted therapies .
Pharmacological Studies
The compound’s ability to bind to adenosine receptors in different tissues, such as A1 receptors in rat cortical membranes and A2 receptors in rat striatal membranes, is leveraged in pharmacological studies. Researchers use CV 1808 to explore the therapeutic potential of adenosine receptor modulation in neurological disorders .
Coronary Flow Modulation
In ex vivo models, such as a perfused working rat heart, 2-Phenylaminoadenosine has been shown to increase coronary flow significantly. This application is crucial for developing new strategies to manage ischemic heart conditions and improve heart health .
Mechanism of Action
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4/c17-13-10-14(21-16(20-13)19-8-4-2-1-3-5-8)22(7-18-10)15-12(25)11(24)9(6-23)26-15/h1-5,7,9,11-12,15,23-25H,6H2,(H3,17,19,20,21)/t9-,11-,12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNILGOVBBRMBK-SDBHATRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967878 | |
Record name | 2-(Phenylamino)-Adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylaminoadenosine | |
CAS RN |
53296-10-9 | |
Record name | 2-(Phenylamino)adenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53296-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylaminoadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053296109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Phenylamino)-Adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PHENYLAMINOADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K40I59G1EF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2-Phenylaminoadenosine (CV 1808) primarily interacts with adenosine receptors, specifically the A2A and A2B subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This interaction leads to various downstream effects depending on the receptor subtype and tissue involved.
- A2A receptor activation: CV 1808 exhibits agonist activity at A2A receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Activation of these receptors typically leads to vasodilation in various vascular beds, including coronary, pulmonary, and renal. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This vasodilatory effect is often associated with increased cyclic adenosine monophosphate (cAMP) levels in smooth muscle cells. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] In the heart, A2A receptor activation can lead to negative chronotropic effects (decreased heart rate). [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
- A2B receptor activation: CV 1808 can also activate A2B receptors, although its affinity for these receptors is generally lower than for A2A receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Activation of A2B receptors can also contribute to vasodilation and may play a role in regulating intestinal fluid secretion. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
A:
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